5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H7BrCl3N |
|---|---|
Molecular Weight |
291.4 g/mol |
IUPAC Name |
5-bromo-2,3-bis(chloromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H6BrCl2N.ClH/c8-6-1-5(2-9)7(3-10)11-4-6;/h1,4H,2-3H2;1H |
InChI Key |
OEXBEMHZJPCCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CCl)CCl)Br.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride typically involves the bromination and chloromethylation of pyridine derivatives. One common method includes the reaction of 5-bromopyridine with formaldehyde and hydrochloric acid under controlled conditions to introduce the chloromethyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chloromethyl groups (-CH₂Cl) are highly reactive, enabling nucleophilic substitution.
-
Nucleophilic Substitution :
-
Reagents : Amines, thiols, or alcohols under basic conditions (e.g., NaOH, Et₃N).
-
Mechanism : The chloromethyl groups undergo SN2 displacement, replacing Cl⁻ with nucleophiles (e.g., NH₂⁻, SH⁻, RO⁻).
-
Example : Reaction with sodium borohydride (NaBH₄) in methanol converts hydroxymethyl intermediates to chloromethyl groups, as observed in precursor synthesis .
-
-
Palladium-Catalyzed Coupling :
Table 1: Substitution Reaction Examples
| Reaction Type | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Nucleophilic substitution | NaBH₄, HCl, MeOH | Chloromethyl derivatives | |
| Oxidative addition | Pd(PCy₃)₂, inert atmosphere | Pd-complex intermediates |
Oxidation Reactions
The pyridine ring and chloromethyl groups are susceptible to oxidation.
-
Pyridine N-Oxide Formation :
Reduction Reactions
The bromine substituent and chloromethyl groups can undergo reductive cleavage.
-
Debromination :
-
Reagents : Reducing agents like LiAlH₄ or NaBH₄.
-
Mechanism : Reductive elimination of Br⁻ from the pyridine ring.
-
Chlorination of Precursors
The compound is typically synthesized via chlorination of methylated pyridines. For example:
-
Chlorination of 2,3-dimethylpyridine :
Analytical Characterization
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride has the molecular formula and a molecular weight of 291.39 g/mol. The compound features a pyridine ring substituted with bromine and chloromethyl groups, which enhance its reactivity in chemical reactions.
Pharmaceutical Industry
The compound is primarily utilized as a key intermediate in the synthesis of various pharmaceutical agents. It serves as a building block for developing antiviral and anticancer drugs. Its ability to form covalent bonds with nucleophilic sites on biomolecules makes it valuable for creating enzyme inhibitors and other therapeutic agents.
Agrochemical Production
In the agrochemical sector, this compound is employed in the synthesis of pesticides and herbicides. Its chloromethyl groups allow for various substitution reactions that can lead to the formation of effective agrochemical products.
Biochemical Assays
The compound is also used in biochemical assays as a reagent in molecular biology. Its reactivity facilitates the development of assays that can measure biological activity or interactions between biomolecules.
Case Studies and Research Findings
Several studies have highlighted the biological activities and safety profiles of this compound:
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, particularly Gram-positive bacteria. This suggests its potential as a lead compound for antibiotic development.
Cytotoxicity Studies
In vitro assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. For example, studies reported IC50 values indicating moderate potency against specific tumor cell lines, warranting further exploration for anticancer applications.
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have revealed that modifications to the chloromethyl groups can significantly impact the biological activity of the compound. Variations in substitution patterns have been linked to enhanced potency against specific targets.
Mechanism of Action
The mechanism of action of 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride involves its reactivity with various biological and chemical targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity makes it useful in studying enzyme mechanisms and developing inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Halogen-Substituted Pyridines
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN
- Molecular Weight : 172.02
- Key Differences :
5-Bromo-2,3-bis(bromomethyl)pyridine (CAS 905273-34-9)
Functionalized Pyridines with Mixed Substituents
6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine (CAS 1227576-97-7)
- Molecular Formula : C₇H₆BrF₃N₂
- Molecular Weight : 255.04
- Key Differences: Contains an amino (-NH₂) and trifluoromethyl (-CF₃) group. Higher polarity (TPSA = 38.3 Ų) due to the amino group. Applications: Fluorinated drug intermediates .
4-Bromo-3-pyridinol Hydrobromide
Diamino-Substituted Analogues
5-Bromo-2,3-diaminopyridine
- Molecular Formula : C₅H₆BrN₃
- Molecular Weight : 188.03
- Key Differences: Amino (-NH₂) groups replace chloromethyl substituents. Higher TPSA (64.2 Ų) and hydrogen bond donor capacity (2 vs. 0). Applications: Coordination chemistry and dye synthesis .
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight | XLogP3 | TPSA (Ų) | Key Substituents |
|---|---|---|---|---|---|---|
| 5-Bromo-2,3-bis(chloromethyl)pyridine | 155187-02-3 | C₇H₆BrCl₂N | 254.94 | 2.4 | 12.9 | Cl-CH₂, Br |
| 2-Bromo-3-methylpyridine | 3430-17-9 | C₆H₆BrN | 172.02 | 1.8 | 12.9 | CH₃, Br |
| 5-Bromo-2,3-bis(bromomethyl)pyridine | 905273-34-9 | C₇H₆Br₃N | 343.84 | 3.1 | 12.9 | Br-CH₂, Br |
| 6-Amino-3-bromomethyl-2-(trifluoromethyl)pyridine | 1227576-97-7 | C₇H₆BrF₃N₂ | 255.04 | 2.7 | 38.3 | NH₂, CF₃, Br-CH₂ |
| 4-Bromo-3-pyridinol hydrobromide | - | C₅H₅Br₂NO | 254.92 | 1.2 | 29.1 | OH, Br |
Research Findings and Reactivity Trends
- Nucleophilic Substitution : The chloromethyl groups in 5-Bromo-2,3-bis(chloromethyl)pyridine enable SN2 reactions, whereas bromomethyl analogues (e.g., CAS 905273-34-9) show faster kinetics due to better leaving-group ability of Br⁻ .
- Cross-Coupling : Bromine at the 5-position facilitates Suzuki-Miyaura couplings, similar to 2-Bromo-3-methylpyridine, but the latter’s methyl group limits further functionalization .
- Solubility: The hydrochloride salt form of the target compound improves aqueous solubility compared to neutral analogues like 4-Bromo-3-pyridinol hydrobromide .
Biological Activity
5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal domains. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : CHBrClN
- Molecular Weight : Approximately 291.39 g/mol
- Structure : The compound features a pyridine ring with two chloromethyl groups and one bromine atom, enhancing its reactivity compared to other similar compounds.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Key findings include:
- Antibacterial Activity : The compound has shown effectiveness against a range of bacteria, including Escherichia coli, Salmonella typhi, and Bacillus subtilis. The minimum inhibitory concentrations (MICs) for these bacteria suggest moderate to strong antibacterial properties .
- Antifungal Activity : It also demonstrates antifungal activity against species such as Candida albicans, indicating its potential use in treating fungal infections .
While the specific mechanisms of action for this compound are not fully elucidated, its structural components suggest interactions with bacterial cell walls or fungal membranes. The presence of halogen substituents (bromine and chlorine) may enhance its ability to disrupt cellular processes in microorganisms.
Research Findings and Case Studies
A variety of studies have investigated the biological activity of this compound. Below is a summary of key research findings:
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-2,3-bis(chloromethyl)pyridine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves halogenation and chloromethylation of pyridine derivatives. Key steps include:
-
Halogenation : Bromination at the 5-position using reagents like PBr₃ or NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
-
Chloromethylation : Introducing chloromethyl groups at positions 2 and 3 via Friedel-Crafts alkylation using chloromethyl ethers and Lewis acids (e.g., ZnCl₂) .
-
Hydrochloride Formation : Neutralization with HCl in anhydrous conditions to precipitate the hydrochloride salt.
Critical Variables : Temperature control during bromination (exothermic) and stoichiometric ratios in chloromethylation significantly affect yields. For example, excess chloromethylating agents may lead to over-substitution, reducing purity .- Data Table :
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | PBr₃, 0–10°C | 65–75 | >90 |
| Chloromethylation | ClCH₂OCH₃, ZnCl₂, 40°C | 50–60 | 85–90 |
| Salt Formation | HCl (gas), Et₂O | 80–85 | >98 |
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., integration ratios for chloromethyl protons at δ 4.5–5.0 ppm) .
- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry to detect impurities (e.g., unreacted intermediates) .
- Elemental Analysis : Verify Cl and Br content (±0.3% deviation from theoretical values) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of chloromethyl groups.
- Avoid moisture: Hydrolysis can generate formaldehyde and HCl, degrading the compound .
- Stability Test Data :
| Storage Condition | Degradation (%) at 6 Months |
|---|---|
| –20°C, dry | <2 |
| 25°C, humid | 15–20 |
Advanced Research Questions
Q. How can computational chemistry guide the design of reactions involving this compound?
- Methodological Answer :
- Reaction Pathway Modeling : Use DFT (Density Functional Theory) to predict intermediates in nucleophilic substitution reactions (e.g., SN2 at chloromethyl sites). Software like Gaussian or ORCA can optimize transition states and activation energies .
- Solvent Effects : COSMO-RS simulations to select solvents that stabilize charged intermediates (e.g., DMF vs. THF) .
- Case Study : ICReDD’s workflow integrates quantum calculations with experimental validation, reducing trial-and-error in optimizing cross-coupling reactions .
Q. How to resolve contradictions in reactivity data (e.g., unexpected byproducts in alkylation reactions)?
- Methodological Answer :
- Mechanistic Probing : Conduct kinetic studies (e.g., variable-temperature NMR) to identify competing pathways. For example, steric hindrance at the 2- and 3-positions may favor elimination over substitution.
- Byproduct Analysis : Use LC-MS to detect dimers or oxidized species. Adjust reducing agents (e.g., NaBH₄) or reaction atmosphere (N₂ vs. O₂) .
- Factorial Design : Apply a 2³ factorial matrix (temperature, catalyst loading, solvent polarity) to isolate critical variables .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., Suzuki-Miyaura coupling)?
- Methodological Answer :
- Directing Groups : Install temporary protecting groups (e.g., BOC) to block reactive chloromethyl sites during cross-coupling .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) for coupling at the 5-bromo position.
- Data Table :
| Catalyst | Ligand | Yield (%) | Selectivity (5-Bromo vs. Chloromethyl) |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | 60 | 8:1 |
| PdCl₂(dppf) | dppf | 75 | 15:1 |
Q. How to mitigate hazards associated with handling this compound?
- Methodological Answer :
- Safety Protocols : Use explosion-proof fume hoods due to reactive chloromethyl groups. Conduct small-scale reactions (<1 g) initially to assess exothermic risks .
- Personal Protective Equipment (PPE) : Butyl rubber gloves and face shields to prevent dermal exposure (WGK 3 hazard rating) .
- Emergency Procedures : Neutralize spills with NaHCO₃ slurry to quench HCl release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
